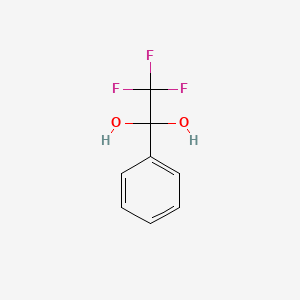
2,2,2-Trifluoro-1-phenylethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-phenylethane-1,1-diol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a diol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-phenylethane-1,1-diol typically involves the reduction of 2,2,2-trifluoroacetophenone. One common method includes the use of potassium carbonate (K2CO3) and copper acetate (Cu(OAc)2) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere . The reaction is carried out in Schlenk tubes for 24 hours, followed by extraction and purification processes.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.
Reduction: Production of 2,2,2-trifluoro-1-phenylethanol.
Substitution: Various substituted phenylethane derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1,1-diphenylethanol: Similar structure but with an additional phenyl group.
2,2,2-Trifluoro-1-phenylethanamine: Contains an amine group instead of a diol.
2,2,2-Trifluoroethanol: A simpler structure with only a trifluoromethyl group and an alcohol group .
Uniqueness: 2,2,2-Trifluoro-1-phenylethane-1,1-diol is unique due to its combination of a trifluoromethyl group and a phenyl group attached to a diol structure. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7F3O2 |
|---|---|
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
Clave InChI |
APDULARNYREANX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


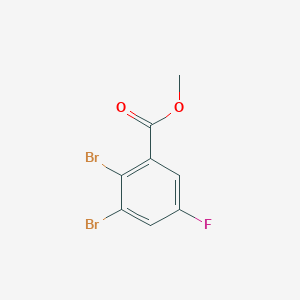
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
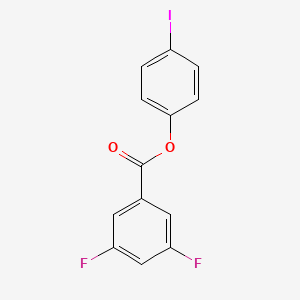
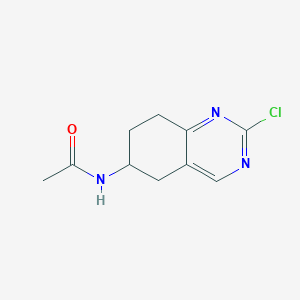
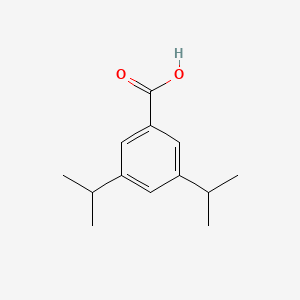
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

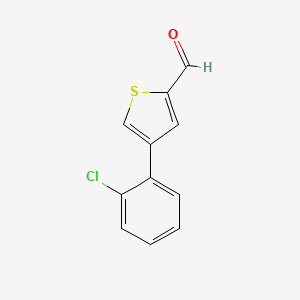

![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
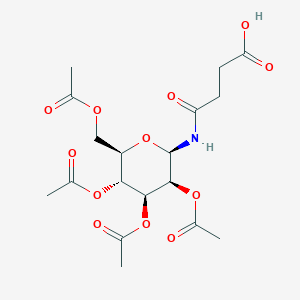
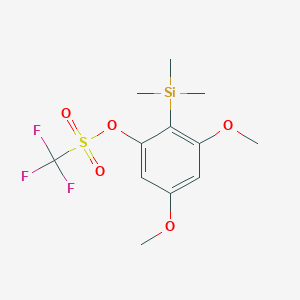
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)

